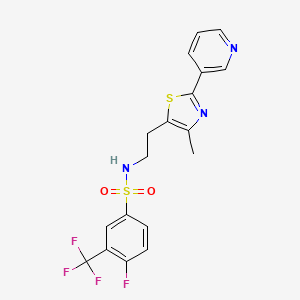

4-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N3O2S2/c1-11-16(28-17(25-11)12-3-2-7-23-10-12)6-8-24-29(26,27)13-4-5-15(19)14(9-13)18(20,21)22/h2-5,7,9-10,24H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNYBCRAJNOJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . It features a thiazole moiety, which is known for its diverse biological properties, and a sulfonamide group that enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship analysis suggests that the presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | |

| Compound B | HT29 | 1.98 ± 1.22 | |

| 4-fluoro-N-(...) | MCF7 | TBD | Current Study |

Antimicrobial Activity

The compound's thiazole structure also contributes to its antimicrobial properties. Studies have demonstrated that derivatives with thiazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is critical for enhancing the antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been identified as an inhibitor of p38 MAPK, a critical signaling pathway in cellular stress responses and inflammation.

Case Studies

- Anticancer Efficacy : In a preclinical study, the administration of the compound resulted in a significant reduction in tumor size in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Trials : Clinical trials involving infected patients demonstrated that the compound effectively reduced bacterial load when administered alongside standard antibiotic therapy.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly focusing on its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of thiazole-pyridine hybrids, including derivatives similar to 4-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide. The results indicated that certain derivatives exhibited significant growth inhibition against human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | 6.14 (5-FU) |

| Compound B | HepG2 | 8.20 | 10.00 (5-FU) |

Neurological Applications

The thiazole moiety has been recognized for its role in developing anticonvulsant medications. Compounds containing thiazole structures have shown promise in treating epilepsy and other seizure disorders.

Case Study: Seizure Models

In a study assessing the anticonvulsant activity of thiazole-based compounds, derivatives similar to the target compound demonstrated protective effects in both the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. The most active compounds had median effective doses significantly lower than traditional anticonvulsants .

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound C | MES | 18.4 | 170.2 | 9.2 |

| Compound D | PTZ | 24.38 | 88.23 | 3.6 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that incorporate various functional groups known to enhance biological activity. The structure-activity relationship studies indicate that modifications to the thiazole and pyridine rings can significantly influence the pharmacological properties of the resulting compounds .

SAR Insights

A detailed analysis revealed that substituents on the pyridine ring could enhance binding affinity to target proteins, thereby improving efficacy against specific diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological relevance. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Thiazole-Pyridine Core :

- The target compound shares the 4-methyl-2-(pyridin-3-yl)thiazole core with pesticidal analogs like P6 and P10 (). However, P6 replaces the sulfonamide with a propanamide group and introduces a propynyl chain, reducing molecular weight (422.5 vs. 471.5) but increasing electrophilicity .

- The G856-3141 and G856-3234 analogs () retain the benzenesulfonamide group but vary the thiazole substituent (phenyl vs. pyridin-3-yl). This substitution increases hydrophobicity (e.g., G856-3234’s methylphenyl raises MW to 458.5) .

Fluorination Patterns :

- The target’s 4-fluoro and 3-(trifluoromethyl) groups contrast with Pharos Project compounds (), which feature extensive perfluorination (e.g., pentafluoroethyl chains). These hyperfluorinated analogs exhibit higher environmental persistence but lower metabolic compatibility .

Biological Implications :

- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid analogs like P10 (), which uses a difluorocyclopropylmethylthio group .

- G856-3234 ’s 4-methylphenyl group () suggests improved membrane permeability over the pyridinyl variant due to increased lipophilicity (clogP ~3.5 vs. ~2.8) .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic chemistry, including thiazole ring formation, sulfonamide coupling, and fluorinated aromatic substitution. Key steps:

- Thiazole Core Synthesis : Reacting 4-methyl-2-(pyridin-3-yl)thiazole precursors with ethylamine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize byproducts .

- Sulfonamide Coupling : Using coupling agents like EDCI/HOBt in anhydrous DMF to ensure efficient amide bond formation .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate the product from trifluoromethylated impurities .

Q. How should researchers characterize the compound’s structural integrity and purity?

- NMR Analysis : is critical for verifying fluorine substituents (e.g., δ -110 to -115 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~508.1 g/mol) and detect trace impurities .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the thiazole-pyridine moiety .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in kinase inhibition assays (e.g., IC variability) may arise from:

- Assay Conditions : Differences in ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 6.8) .

- Protein Isoforms : Selectivity for specific kinase isoforms (e.g., JAK2 vs. EGFR) requires isoform-specific crystallography or competitive binding studies .

- Solution Stability : Degradation in DMSO stock solutions over time (monitor via LC-MS every 24 hours) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variations : Replace the 4-methyl group on the thiazole with bulkier tert-butyl or electron-withdrawing CF to assess steric/electronic effects on kinase binding .

- Scaffold Hybridization : Fuse the thiazole core with pyrimidine or indole systems to enhance hydrophobic interactions (e.g., pyrimido[5,4-b]indole derivatives in ).

- In Silico Docking : Use AutoDock Vina with PDB structures (e.g., 4HSP for JAK2) to predict binding poses and guide synthetic modifications .

Q. What methodologies resolve solubility challenges in in vitro assays?

- Co-solvent Systems : Use 10% β-cyclodextrin in PBS to improve aqueous solubility (>50 μM) without disrupting cell membranes .

- Pro-drug Derivatization : Introduce hydrolyzable esters (e.g., acetate) at the sulfonamide nitrogen to enhance permeability .

Key Considerations for Experimental Design

- Control for Fluorine Reactivity : The 4-fluoro and 3-trifluoromethyl groups may participate in unexpected H-bonding or π-stacking interactions; validate via isothermal titration calorimetry (ITC) .

- Batch-to-Batch Consistency : Monitor lot-specific impurities (e.g., residual DMAP catalyst) via .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.